molecular formula C9H9FO3S B2598469 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone CAS No. 82652-17-3

1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone

Cat. No. B2598469
Key on ui cas rn: 82652-17-3
M. Wt: 216.23
InChI Key: WRNGTQAJHRDDIY-UHFFFAOYSA-N
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Patent
US08884010B2

Procedure details

To a 1 L volume four-necked flask, sodium methanesulfinate (31.3 g), 4-fluorophenacyl chloride (21-b) (4.8.1 g), and ethanol (300 ml) were added under a nitrogen atmosphere, and heated to reflux for 1 hour. After the mixture was cooled to room temperature, water (500 ml) was added. The precipitated solids were collected by filtration, washed with water, and dried. The solids were dissolved in ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was purified by recrystallization (hexane-ethyl acetate) to give 51.9 g of 1-(4-fluorophenyl)-2-methylsulfonylethan-1-one (7-2-3).
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([O-:4])=[O:3].[Na+].[F:6][C:7]1[CH:16]=[CH:15][C:10]([C:11](=[O:14])[CH2:12]Cl)=[CH:9][CH:8]=1.C(O)C>O>[F:6][C:7]1[CH:16]=[CH:15][C:10]([C:11](=[O:14])[CH2:12][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:9][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
31.3 g
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(CCl)=O)C=C1
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated solids were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The solids were dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by recrystallization (hexane-ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CS(=O)(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 51.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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